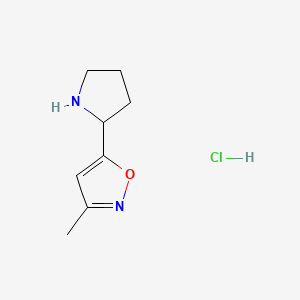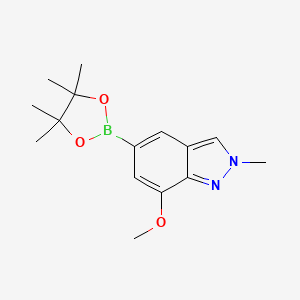![molecular formula C13H12ClNO B15297371 6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Chlorophenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting a three-membered oxirane ring and a seven-membered heptane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves a multi-step process. One common method starts with the cyclization of tribromo-pentaerythritol under basic conditions with p-toluenesulfonamide, followed by the removal of the tosyl group using magnesium turnings in methanol. The resulting intermediate is then treated with oxalic acid to yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for scalability and yield. The use of sulfonic acid salts instead of oxalate salts can improve the stability and solubility of the product, making it more suitable for large-scale production .
化学反応の分析
Types of Reactions
6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The presence of the chlorophenyl and carbonitrile groups can further influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-azaspiro[3.3]heptane: A related compound with a nitrogen atom in the spirocyclic ring, used in similar applications.
tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with different functional groups, offering distinct chemical properties.
Uniqueness
6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile stands out due to its specific combination of a chlorophenyl group and a carbonitrile group, which confer unique reactivity and potential for diverse applications. Its spirocyclic structure also provides a rigid framework that can enhance binding interactions in biological systems.
特性
分子式 |
C13H12ClNO |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C13H12ClNO/c14-11-3-1-10(2-4-11)13(7-15)5-12(6-13)8-16-9-12/h1-4H,5-6,8-9H2 |
InChIキー |
XUVWVCWRWOFOPQ-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(C#N)C3=CC=C(C=C3)Cl)COC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5S)-3-azabicyclo[3.2.0]hept-6-ene hydrochloride](/img/structure/B15297291.png)
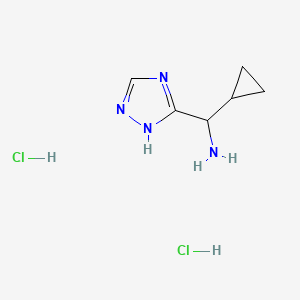
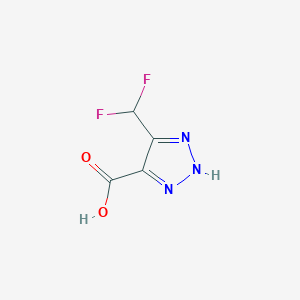
![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
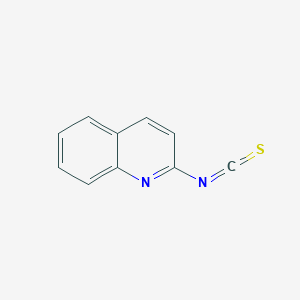

![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
![rac-(3aR,4R,6aS)-2-(2-hydroxyhex-5-en-1-yl)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B15297326.png)
![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)
